4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide typically involves the reaction of chloroacetamide derivatives with arylamines. The general procedure includes refluxing the chloroacetamide derivatives with arylamines in the presence of suitable solvents and catalysts . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects .
Comparison with Similar Compounds
4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide can be compared with other sulfonamide derivatives, such as:
N4-substituted sulfonamides: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific molecular targets and potency.
Acetamide derivatives: These compounds share similar biological activities but may have different pharmacokinetic properties and mechanisms of action.
Biological Activity
The compound 4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is a synthetic derivative belonging to the chromene class, characterized by its unique structural features that include a chromene core, a piperidine sulfonyl group, and a carboxamide moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C17H18N2O4S |
Molecular Weight | 342.40 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes critical for cellular processes. Notably, it has shown potential as an inhibitor of dihydrofolate reductase , an enzyme involved in nucleotide synthesis, which is crucial for DNA replication and cell division. This inhibition can lead to significant biological effects such as:
- Antimicrobial Activity : The compound exhibits activity against various pathogens, disrupting their metabolic pathways.
- Anticancer Activity : By inhibiting dihydrofolate reductase, it may impede cancer cell proliferation.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Escherichia coli | 0.50 | 0.75 |
Pseudomonas aeruginosa | 1.00 | 1.50 |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways, leading to bactericidal effects.
Anticancer Activity
In studies focusing on cancer cell lines, the compound has shown promising results in inhibiting cell growth and inducing apoptosis in various cancer types, including breast and colon cancers. For instance, it was effective against MDA-MB-231 breast cancer cells with an IC50 value of approximately 10 µM.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Antimicrobial Efficacy Evaluation : Another study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), revealing a substantial reduction in biofilm formation and bacterial load.
Properties
Molecular Formula |
C21H20N2O5S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5S/c24-18-14-20(28-19-7-3-2-6-17(18)19)21(25)22-15-8-10-16(11-9-15)29(26,27)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13H2,(H,22,25) |
InChI Key |
ICABAYOTTOQDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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